
4-Fluoro-3-biphenylsulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-biphenylsulfonyl chloride is a chemical compound with the molecular formula C12H8ClFO2S. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a sulfonyl chloride group and another by a fluorine atom. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoro-3-biphenylsulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobiphenyl with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the corresponding sulfonic acid or its salts to produce the desired sulfonyl chloride .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-biphenylsulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would yield a sulfonate ester .
Applications De Recherche Scientifique
4-Fluoro-3-biphenylsulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-fluoro-3-biphenylsulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on molecules. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the biphenyl moiety.
3-Biphenylsulfonyl chloride: Similar but lacks the fluorine atom.
4-Chloro-3-biphenylsulfonyl chloride: Similar but has a chlorine atom instead of a fluorine atom.
Uniqueness
4-Fluoro-3-biphenylsulfonyl chloride is unique due to the presence of both the fluorine atom and the biphenyl moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems .
Propriétés
Formule moléculaire |
C12H8ClFO2S |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
2-fluoro-5-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)12-8-10(6-7-11(12)14)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
QYBCHCHQFSPAPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



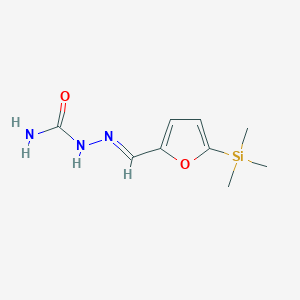
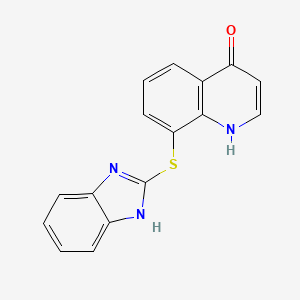
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
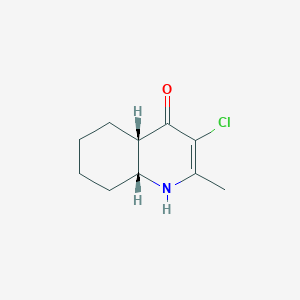
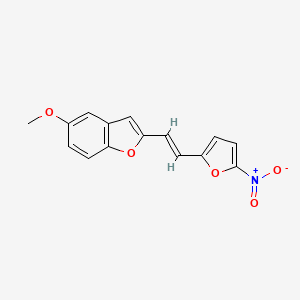
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
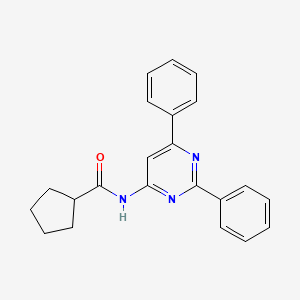
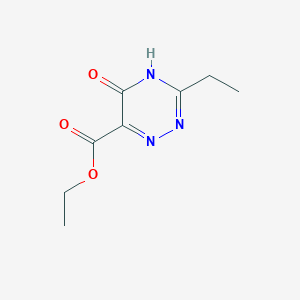
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
